8-(2-methoxyethyl)-N-methyl-8-azabicyclo[3.2.1]octan-3-amine
Description
8-(2-Methoxyethyl)-N-methyl-8-azabicyclo[3.2.1]octan-3-amine is a bicyclic amine derivative characterized by its 8-azabicyclo[3.2.1]octane (tropane) scaffold. The molecule features a 2-methoxyethyl substituent on the bridgehead nitrogen and a methyl group on the tertiary amine at position 2. This structure is designed to modulate pharmacological properties such as receptor binding affinity, metabolic stability, and solubility.
Structure
3D Structure
Properties
IUPAC Name |
8-(2-methoxyethyl)-N-methyl-8-azabicyclo[3.2.1]octan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-12-9-7-10-3-4-11(8-9)13(10)5-6-14-2/h9-12H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDOMXCPKBRBKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC2CCC(C1)N2CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-methoxyethyl)-N-methyl-8-azabicyclo[3.2.1]octan-3-amine typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials or desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of stereoselective synthesis techniques to ensure the desired enantiomeric purity, which is crucial for its bioactive properties .
Chemical Reactions Analysis
Types of Reactions
8-(2-methoxyethyl)-N-methyl-8-azabicyclo[3.2.1]octan-3-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .
Scientific Research Applications
8-(2-methoxyethyl)-N-methyl-8-azabicyclo[3.2.1]octan-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a key synthetic intermediate in the total synthesis of various target molecules.
Biology: Studied for its potential bioactive properties, including interactions with biological targets.
Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery.
Industry: Utilized in the development of new synthetic methodologies and the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of 8-(2-methoxyethyl)-N-methyl-8-azabicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to interact with various biological targets, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The pharmacological profile of azabicyclo[3.2.1]octane derivatives is highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparisons
Pharmacological Implications
- Its polar nature may reduce off-target CNS side effects while retaining tropane-related receptor binding .
- Methyl-Substituted Analog : The dihydrochloride salt (CAS 646477-45-4) is widely used in antipsychotic drug development due to its stability and solubility. However, its simpler substituent may limit receptor specificity compared to the target compound .
- Ethyl(methyl)aminoethyl Analog: The additional amine group could enhance interactions with acetylcholine or monoamine transporters, but may also increase toxicity risks .
- Phenylethyl Analog : While the aromatic group enhances membrane permeability, it may accelerate hepatic metabolism via cytochrome P450 enzymes, reducing half-life .
Biological Activity
8-(2-methoxyethyl)-N-methyl-8-azabicyclo[3.2.1]octan-3-amine is a nitrogen-containing heterocyclic compound belonging to the 8-azabicyclo[3.2.1]octane family, characterized by its unique bicyclic structure. This compound has garnered attention in medicinal chemistry due to its potential bioactive properties and interactions with various biological targets.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of C₁₁H₂₂N₂O. Its structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. The compound has been studied for its potential role as a modulator of receptor activity, particularly in relation to opioid receptors and other neurotransmitter systems.
Structure-Activity Relationship (SAR)
Research has indicated that modifications to the structure of this compound can significantly influence its biological activity. For instance, studies on related compounds have shown that variations in pendant N-substituents can enhance selectivity and potency at kappa opioid receptors, indicating a promising avenue for drug development .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity, including:
Opioid Receptor Interaction:
Studies have shown that derivatives of the azabicyclo[3.2.1]octane framework can act as selective kappa opioid receptor antagonists, providing insights into their therapeutic potential in managing pain and addiction .
Cytotoxicity:
Preliminary investigations into the cytotoxic properties of related compounds suggest that some derivatives may preferentially target tumor cells, indicating potential applications in cancer therapy .
Toxicological Profile
The safety profile of this compound has been evaluated, revealing that it may cause skin irritation and serious eye damage upon exposure . Understanding these toxicological aspects is crucial for further development and clinical application.
Medicinal Chemistry
The compound is being explored for its potential therapeutic applications in various fields:
Pain Management:
Due to its interaction with opioid receptors, it may serve as a basis for developing new analgesics with fewer side effects compared to traditional opioids.
Cancer Treatment:
The selective cytotoxicity observed in certain derivatives points towards its utility in targeted cancer therapies.
Synthetic Methodologies
The synthesis of this compound typically involves stereoselective techniques to ensure enantiomeric purity, which is critical for its bioactive properties .
Case Study 1: Kappa Opioid Receptor Antagonism
A study on a series of 8-azabicyclo[3.2.1]octan derivatives highlighted the importance of structural modifications in enhancing receptor selectivity and potency. For example, an analog with a cyclohexylurea moiety exhibited an IC50 value of 172 nM at the kappa receptor, illustrating the impact of chemical alterations on biological outcomes .
Case Study 2: Cytotoxicity in Tumor Cells
Research investigating the cytotoxic effects of related compounds revealed preferential toxicity towards tumor cells compared to normal cells, suggesting a mechanism that could be exploited for therapeutic purposes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
